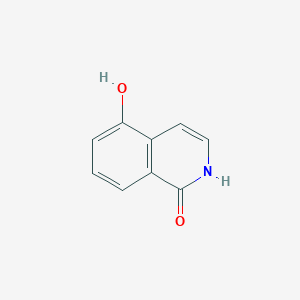

1,5-Isoquinolinediol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,5-Dihydroxyisoquinolin kann durch verschiedene Verfahren synthetisiert werden. Eine weitere Methode umfasst die Kondensation von Zimtaldehyd mit Hydroxylamin, gefolgt von Erhitzen mit Phosphorpentoxid .

Industrielle Produktionsverfahren

Die industrielle Produktion von 1,5-Dihydroxyisoquinolin beinhaltet häufig die Verwendung von Metallkatalysatoren oder katalysefreien Prozessen in Wasser. Diese Verfahren zielen darauf ab, effiziente und nachhaltige Produktionswege zu ermöglichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

1,5-Dihydroxyisoquinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können an verschiedenen Positionen des Isoquinolinrings auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren wie Salzsäure zur Protonierung und Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Chinone, Dihydroisoquinoline und verschiedene substituierte Isoquinoline .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl groups at positions 1 and 5 are susceptible to oxidation under strong oxidizing conditions. For example:

-

Quinone formation : Oxidation of the hydroxyl groups can yield quinone derivatives, which are stabilized by aromatic resonance .

Experimental Evidence :

-

Structural analogs with similar hydroxyl-substituted aromatic systems show oxidative conversion to quinones under acidic or enzymatic conditions .

Reduction Reactions

The isoquinoline core facilitates reduction at the nitrogen-containing ring:

-

Dihydroisoquinoline formation : Catalytic hydrogenation or chemical reducing agents (e.g., NaBH₄) may reduce the double bonds in the heterocyclic ring .

Key Observations :

Electrophilic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, particularly at positions activated by hydroxyl groups:

-

Halogenation : Bromine or chlorine substitutes at positions ortho/para to hydroxyl groups under mild conditions .

-

Nitration : Nitric acid introduces nitro groups, though regioselectivity depends on reaction conditions .

Mechanistic Insights :

Complexation with Metals

The compound acts as a ligand for transition metals via its hydroxyl and nitrogen atoms:

-

Metal coordination : Forms stable complexes with Cu²⁺ and Fe³⁺, impacting redox activity in biological systems .

Biological Relevance :

-

Metal chelation may contribute to its neuroprotective effects by modulating oxidative stress pathways .

PARP-1 Inhibition

This compound competitively inhibits poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair:

| Parameter | Value/Effect | Source |

|---|---|---|

| IC₅₀ (PARP-1 inhibition) | 0.18–0.37 µM | |

| Mechanism | Binds active site, blocking NAD⁺ binding |

Functional Impact :

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Anti-Aging Potential

Research indicates that IQD may serve as a universal anti-aging agent. A study demonstrated that treatment with IQD at low concentrations (0.1 µM) significantly suppressed replicative senescence in murine embryonic fibroblasts without inducing cell death. This effect was further pronounced under oxidative stress conditions induced by hydroxyurea, suggesting IQD's potential to prolong cellular lifespan by targeting multiple gene expression pathways associated with aging .

Neuroprotection in Diabetic Models

IQD has shown promise in alleviating diabetes-induced complications. In diabetic rat models, administration of IQD improved corneal epithelial innervation and accelerated wound healing. The treated rats exhibited enhanced corneal sensitivity and reduced oxidative stress markers compared to untreated diabetic rats . Additionally, another study highlighted that IQD treatment led to a significant reduction in reactive oxygen species (ROS) levels and improved neurotrophic support in the retinas of diabetic rats .

| Study Focus | Findings |

|---|---|

| Corneal Healing | Increased epithelial innervation and wound healing rates in diabetic rats treated with IQD. |

| Retinal Health | Reduced ROS levels and improved markers of neurodegeneration in diabetic rats treated with IQD. |

Gene Targeting Enhancement

In cellular models, IQD has been shown to enhance gene targeting frequencies significantly. Treatment with IQD resulted in an increase of up to eightfold in the absolute frequency of gene targeting events in mouse Ltk cells, indicating its potential utility in genetic engineering and therapeutic gene delivery applications .

Case Study 1: Aging Research

A comprehensive study utilized a connectivity map to identify IQD as a candidate for anti-aging therapies across different tissues. The findings suggested that IQD could effectively suppress age-related cellular changes by inhibiting PARP activity, thus preventing the accumulation of senescent cells .

Case Study 2: Diabetic Complications

In a controlled experiment involving diabetic rats, researchers administered IQD over four weeks and observed significant improvements in corneal nerve density and healing capability compared to controls. The study provided evidence supporting the use of PARP inhibitors like IQD as therapeutic agents for managing diabetic complications .

Wirkmechanismus

Der Wirkungsmechanismus von 1,5-Dihydroxyisoquinolin beinhaltet seine Rolle als Inhibitor der Poly(ADP-Ribose)-Synthetase (PARP1). Dieses Enzym ist an der DNA-Reparatur und Apoptose beteiligt. Durch die Hemmung von PARP1 kann 1,5-Dihydroxyisoquinolin Zelltod verhindern und Neuronen vor Schäden schützen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu 1,5-Dihydroxyisoquinolin sind:

Isoquinolin: Die Stammverbindung ohne Hydroxylgruppen.

Chinolin: Ein strukturelles Isomer von Isoquinolin.

1,4-Dihydroxyisoquinolin: Ein weiteres hydroxylsubstituiertes Derivat von Isoquinolin.

Eindeutigkeit

1,5-Dihydroxyisoquinolin ist aufgrund seines spezifischen Hydroxylierungsmusters einzigartig, das ihm besondere chemische Eigenschaften und biologische Aktivitäten verleiht. Seine Fähigkeit, PARP1 zu hemmen, und seine neuroprotektiven Wirkungen unterscheiden es von anderen Isoquinolinderivaten .

Biologische Aktivität

1,5-Isoquinolinediol (IQD) is a poly(ADP-ribose) polymerase (PARP) inhibitor that has garnered attention for its potential biological activities, particularly in relation to aging and neuroprotection. This article synthesizes findings from various studies to elucidate the compound's effects on cellular senescence, oxidative stress, and neurodegeneration.

This compound functions primarily as a PARP-1 inhibitor. PARP-1 is involved in the cellular response to DNA damage and plays a significant role in the regulation of cellular processes such as apoptosis and necrosis. By inhibiting PARP-1 activity, IQD can potentially reduce the accumulation of poly(ADP-ribose) and subsequent cellular stress responses.

Anti-Senescence Effects

Research indicates that IQD can significantly suppress replicative senescence in murine embryonic fibroblasts. In a study, treatment with IQD at a concentration of 0.1 µM inhibited the appearance of abnormal nuclei and reduced the number of β-galactosidase-positive cells, which are markers of senescence. This effect was particularly pronounced under oxidative stress conditions induced by hydroxyurea, suggesting that IQD may have protective properties against age-related cellular deterioration .

Table 1: Effects of this compound on Senescence Markers

| Treatment Condition | Concentration | Abnormal Nuclei (%) | β-Galactosidase Positive Cells (%) |

|---|---|---|---|

| Control | - | 70 | 60 |

| IQD Treatment | 0.1 µM | 30 | 20 |

| Hydroxyurea + IQD | 0.1 µM | 40 | 25 |

Neuroprotective Properties

In diabetic models, IQD has shown promising results in attenuating retinal oxidative stress and neurodegeneration. A study demonstrated that treatment with IQD resulted in a significant reduction in reactive oxygen species (ROS) levels by approximately 35% compared to untreated diabetic rats. Additionally, it reduced the activation of cleaved caspase-3 and phosphorylated ERK1/2, which are associated with neuronal apoptosis .

Table 2: Neuroprotective Effects of this compound in Diabetic Rats

| Parameter | Diabetic Control Group | Diabetic + IQD Group (3 mg/kg) |

|---|---|---|

| ROS Levels (Relative Units) | 100 | 65 |

| Cleaved Caspase-3 (Units) | High | Moderate |

| BDNF Levels (pg/mL) | Low | Improved |

Case Study 1: Aging Model

In an experimental setup involving murine embryonic fibroblasts, researchers treated cells with IQD over multiple passages. The findings indicated that cells treated with IQD exhibited delayed senescence markers compared to controls. This suggests potential applications for IQD in anti-aging therapies.

Case Study 2: Diabetic Retinopathy

A separate study focused on diabetic rats showed that administration of IQD not only reduced oxidative stress but also improved neurotrophic support by enhancing levels of brain-derived neurotrophic factor (BDNF), synaptophysin, and glutamine synthetase. The results indicate that IQD can mitigate early signs of diabetic retinopathy by preserving retinal neuronal health .

Eigenschaften

IUPAC Name |

5-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUJIPVWTMGYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199505 | |

| Record name | 5-Hydroxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5154-02-9 | |

| Record name | 1,5-Isoquinolinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydroxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-isoquinolinediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Isoquinolinediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.